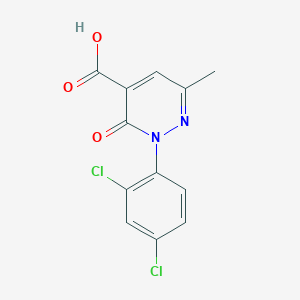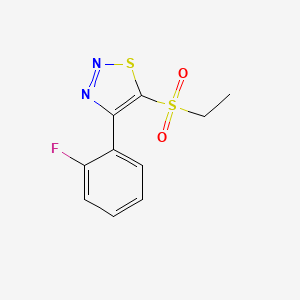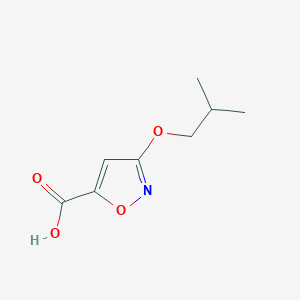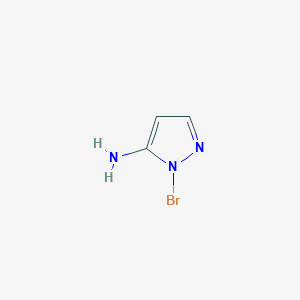
2-(2,4-Dichlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a dichlorophenyl group, a methyl group, and a dihydropyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the dichlorophenyl precursor. One common method involves the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized to form the dihydropyridazine ring, followed by oxidation to introduce the keto group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the keto group.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets. The dichlorophenyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The dihydropyridazine ring may also play a role in binding to biological molecules, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenyl group.
2,4-Dichlorophenylacetic acid: Another compound with similar structural features but different biological activity.
2,4-Dichlorophenylboronic acid: Used in organic synthesis and has similar reactivity.
Uniqueness
2-(2,4-Dichlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is unique due to its combination of a dichlorophenyl group and a dihydropyridazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H8Cl2N2O3 |
|---|---|
Molecular Weight |
299.11 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-6-methyl-3-oxopyridazine-4-carboxylic acid |
InChI |
InChI=1S/C12H8Cl2N2O3/c1-6-4-8(12(18)19)11(17)16(15-6)10-3-2-7(13)5-9(10)14/h2-5H,1H3,(H,18,19) |
InChI Key |
KZLOHMBNCSBTMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C(=C1)C(=O)O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine](/img/structure/B11786680.png)

![6-(4-Bromophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11786700.png)

![(1R,2S,4S)-7-phenylmethoxycarbonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B11786716.png)
![4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B11786725.png)


![Benzyl 2-(3-(aminomethyl)phenyl)-4-oxo-3,4,5,6-tetrahydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate](/img/structure/B11786749.png)

![(1S,5R)-7-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane](/img/structure/B11786751.png)

